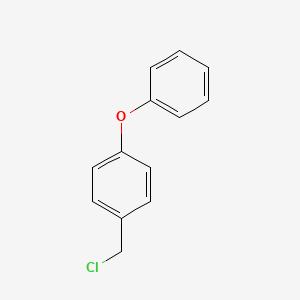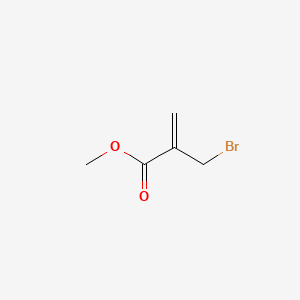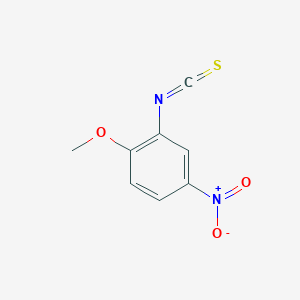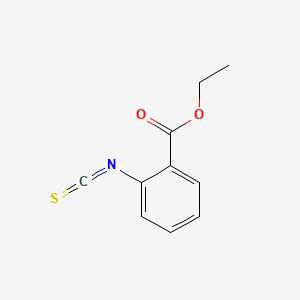![molecular formula C16H16O3 B1362944 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-34-7](/img/structure/B1362944.png)
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group and a benzyl ether group attached to a benzaldehyde core
Mechanism of Action
Mode of Action
It is known that the compound can be used as an intermediate in organic synthesis , which suggests that it may interact with various biological targets.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is currently unknown . It is known that the compound is a solid at room temperature , which suggests that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Esterification: The reaction begins with the esterification of 4-methylbenzyl alcohol and 4-methoxybenzoic acid to form 4-methylbenzyl 4-methoxybenzoate.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy and benzyl ether groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 4-Methoxy-3-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and resins.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the benzyl ether group, making it less complex and potentially less reactive.
3-Methoxy-4-methylbenzaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.
4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde: Similar but with a different position of the methyl group on the benzyl ether, affecting its chemical properties.
Uniqueness: 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWQRDCJDZEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341144 |
Source


|
| Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-34-7 |
Source


|
| Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B1362867.png)







![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)
![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)

